N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide
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Overview
Description
N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide is an organic compound with a complex structure that includes multiple hydroxyl groups and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide typically involves the condensation of a benzyl-substituted benzene derivative with a phenyl-substituted benzamide. The reaction conditions often require the presence of a catalyst and may involve steps such as Friedel-Crafts acylation followed by reduction and nucleophilic substitution .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The benzamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) for electrophilic substitution or sodium hydroxide (NaOH) for nucleophilic substitution are common.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Potential applications in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, while the benzamide moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
N-phenylbenzamide: Lacks the hydroxyl and benzyl groups, making it less reactive.
2,3,4-trihydroxybenzamide: Similar hydroxylation pattern but lacks the phenyl and benzyl groups.
5-benzylbenzamide: Contains the benzyl group but lacks the hydroxyl and phenyl groups
Uniqueness: N-phenyl-2,3,4-trihydroxy-5-benzyl-benzamide is unique due to its combination of hydroxyl, benzyl, and phenyl groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C20H17NO4 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
5-benzyl-2,3,4-trihydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C20H17NO4/c22-17-14(11-13-7-3-1-4-8-13)12-16(18(23)19(17)24)20(25)21-15-9-5-2-6-10-15/h1-10,12,22-24H,11H2,(H,21,25) |
InChI Key |
QFCGWKILQYTRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C(=C2O)O)O)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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